AZ-960

描述

Janus-associated kinases (JAKs) are cytoplasmic tyrosine kinases that are required for activating the signaling of certain cytokines and growth factor receptors. Many myeloproliferative diseases have been linked to a mutation in JAK2 where a switch from valine to phenylalanine occurs at the 617 position (V617F). Furthermore, constitutive activation of the JAK2 signaling pathway is associated with aggressive adult T cell leukemia/lymphoma. AZ 960 inhibits JAK2 with a Ki value of 0.45 nM in vitro. It can decrease STAT3/5 phosphorylation and inhibit cell proliferation in a SET-2 human megakaryoblastic cell line that is heterozygous for the JAK2 V617F mutation with a GI50 value of 33 nM. AZ 960 can also induce apoptosis in human T cell lymophotropic virus type 1-infected (IC50 = ~1 µM), which corresponds to a downregulation of phosphorylated forms of JAK2 and Bcl-2 family proteins.

AZ960 is a novel inhibitor of Jak2 kinase. AZ960 inhibits JAK2 kinase with a K(i) of 0.00045 microm in vitro and treatment of TEL-JAK2 driven Ba/F3 cells with AZ960 blocked STAT5 phosphorylation and potently inhibited cell proliferation (GI=0.025 microm). AZ960 demonstrated selectivity for TEL-JAK2-driven STAT5 phosphorylation and cell proliferation when compared with cell lines driven by similar fusions of the other JAK kinase family members.

科学研究应用

Jak2抑制剂在癌症治疗中的应用

AZ-960是一种新型的Jak2激酶抑制剂 . Jak2是多种细胞因子和/或生长因子受体下游信号通路中的关键介质 . 在一项研究中,this compound有效地诱导了人类T淋巴细胞嗜病毒1型(HTLV-1)感染的T细胞的生长停滞和凋亡 . 这表明Jak2是治疗成人T细胞白血病/淋巴瘤(ATL)的一种很有吸引力的分子靶点,ATL是一种高度侵袭性的疾病 .

Bcl-xL的调控

有趣的是,this compound在HTLV-1感染的T细胞中提高了Bcl-xL的水平 . Bcl-xL是一种抗凋亡蛋白,其调控对于细胞存活至关重要 . 这表明同时阻断Jak2和Bcl-xL可能是治疗ATL等致命疾病的一种很有前景的治疗策略 .

抗寄生虫活性

This compound通过选择性抑制锥虫属ERK8抑制剂(TbERK8)而显示出抗寄生虫活性 . 布鲁氏锥虫是一种寄生虫原虫,可引起非洲锥虫病,也称为昏睡病 .

其他激酶的抑制

This compound已被发现可抑制几种其他激酶的活性,例如JAK3,Aurora,TrkA和ARK5 . 这种广泛的激酶抑制谱表明了其在这些激酶起关键作用的各种疾病中的潜在应用 .

作用机制

Target of Action

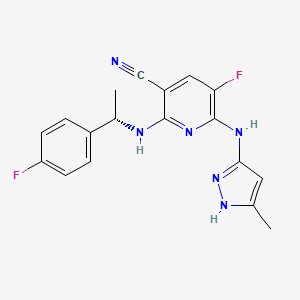

AZ-960, also known as (S)-5-Fluoro-2-(1-(4-fluorophenyl)ethylamino)-6-(5-methyl-1H-pyrazol-3-ylamino)nicotinonitrile, is a novel inhibitor of Janus-associated kinases (JAKs). Its primary target is Janus kinase 2 (JAK2) . JAK2 is a protein-tyrosine kinase that plays an important role in cellular survival, proliferation, and differentiation .

Mode of Action

This compound exhibits a potent inhibition against JAK2 with a Ki value of 0.45 nmol/L . It binds to the kinase domain of JAK2, inhibiting its activity and leading to the downregulation of the phosphorylated forms of JAK2 and Bcl-2 family proteins, including Bcl-2 and Mcl-1 .

Biochemical Pathways

The inhibition of JAK2 by this compound affects the JAK2/STAT5 pathway , which is constitutively activated in certain diseases such as Adult T-cell leukemia/lymphoma (ATL) . The inhibition of JAK2 leads to the downregulation of the phosphorylated forms of JAK2 and Bcl-2 family proteins, including Bcl-2 and Mcl-1 . Interestingly, this compound increases levels of Bcl-xL in certain cells, in association with the accumulation of cAMP response element-binding protein bound to the Bcl-xL promoter .

Result of Action

This compound effectively induces growth arrest and apoptosis in human T-cell lymphotropic virus type 1 (HTLV-1) infected T cells . This is achieved through the inhibition of JAK2 and the subsequent downregulation of the phosphorylated forms of JAK2 and Bcl-2 family proteins .

生化分析

Biochemical Properties

AZ-960 is a potent, selective, and ATP-competitive inhibitor of JAK2 . It interacts with JAK2 kinase, inhibiting it with a Ki of 0.45nM in vitro . This interaction is 3-fold selective over JAK3 .

Cellular Effects

This compound effectively induces growth arrest and apoptosis in human T-cell lymphotropic virus type 1, HTLV-1–infected T cells (MT-1 and MT-2) in parallel with downregulation of the phosphorylated forms of Jak2 and Bcl-2 family proteins including Bcl-2 and Mcl-1 .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the JAK2 kinase, which is key in activating the signaling of certain cytokines and growth factor receptors . This inhibition leads to a decrease in the phosphorylation of STAT5 in TEL-JAK2 cells .

属性

IUPAC Name |

5-fluoro-2-[[(1S)-1-(4-fluorophenyl)ethyl]amino]-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N6/c1-10-7-16(26-25-10)23-18-15(20)8-13(9-21)17(24-18)22-11(2)12-3-5-14(19)6-4-12/h3-8,11H,1-2H3,(H3,22,23,24,25,26)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNXHXDJOIXABJ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=C(C=C(C(=N2)NC(C)C3=CC=C(C=C3)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)NC2=C(C=C(C(=N2)N[C@@H](C)C3=CC=C(C=C3)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238201 | |

| Record name | AZ-960 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905586-69-8 | |

| Record name | AZ-960 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905586698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZ-960 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZ-960 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M63IS9PTJF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

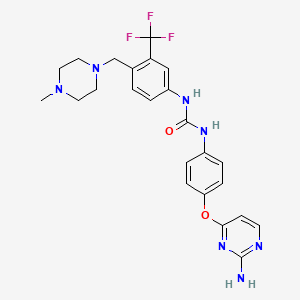

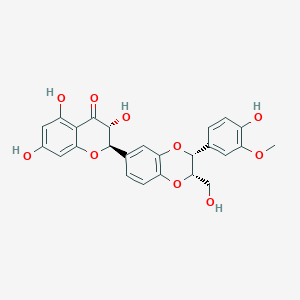

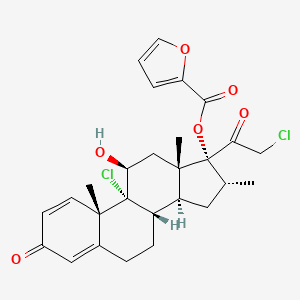

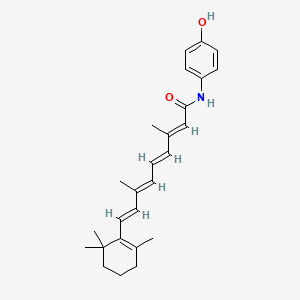

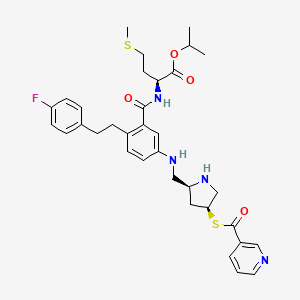

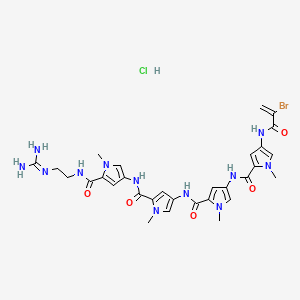

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B1684545.png)

![1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione](/img/structure/B1684552.png)

![N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide](/img/structure/B1684553.png)

![2-[[4-[(2-Amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B1684560.png)